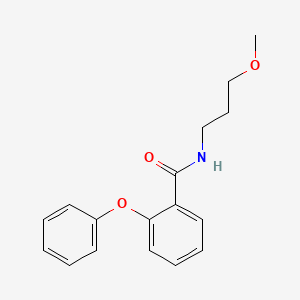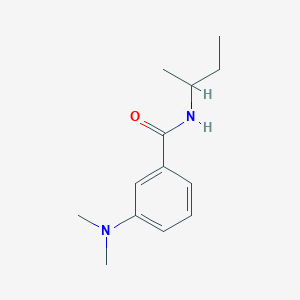
N-(3-methoxypropyl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-phenoxybenzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a benzamide core with a phenoxy group and a 3-methoxypropyl substituent, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-methoxypropyl)-2-phenoxybenzamide can be compared with other similar compounds to highlight its uniqueness:
4-amino-N-(3-methoxypropyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a benzamide group.
N-(3-methoxypropyl)acrylamide: Contains an acrylamide group, which imparts different reactivity and properties.
4-amino-N,N-dimethyl-benzenesulfonamide: Contains a dimethylamino group, leading to different chemical behavior and applications.
These comparisons underscore the distinct chemical and physical properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-phenoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-20-13-7-12-18-17(19)15-10-5-6-11-16(15)21-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) |
InChI Key |
QWJXVHSXTLVUCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174225.png)

![6-(2-Benzyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11174259.png)

![2,4-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11174262.png)
![3-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11174265.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole](/img/structure/B11174272.png)
![2-[(Thiophen-2-ylacetyl)amino]benzamide](/img/structure/B11174277.png)


![3-chloro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B11174292.png)
![4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11174302.png)
![3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11174305.png)
![N-propyl-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B11174306.png)
